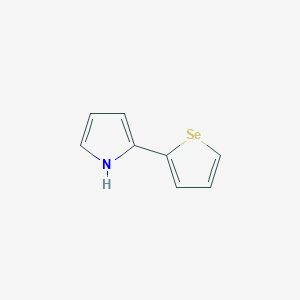
2-(Selenophen-2-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Selenophen-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a selenophene moiety. This compound is of interest due to its unique electronic properties, which are influenced by the presence of selenium, a heavier chalcogen compared to sulfur. The incorporation of selenium into heterocyclic compounds can significantly alter their chemical and physical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Selenophen-2-yl)-1H-pyrrole typically involves the formation of the selenophene ring followed by its attachment to the pyrrole ring. One common method is the reaction of phenyl selenophen-2-yl thioketone with diazomethane, which proceeds through a stepwise diradical mechanism . This reaction can be carried out under controlled conditions, often at low temperatures to stabilize the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Selenophen-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophenes to selenides.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
2-(Selenophen-2-yl)-1H-pyrrole has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism by which 2-(Selenophen-2-yl)-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrrole ring can engage in π-π stacking interactions, which are important in the formation of conjugated systems and other complex structures .
Comparación Con Compuestos Similares
Thiophene: Similar to selenophene but contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Pyrrole: The parent compound without the selenophene substitution.
Uniqueness: 2-(Selenophen-2-yl)-1H-pyrrole is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials .
Propiedades
Número CAS |
146580-93-0 |
|---|---|
Fórmula molecular |
C8H7NSe |
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
2-selenophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H7NSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H |
Clave InChI |
BNRREYILJZPKKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=CC=C[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)
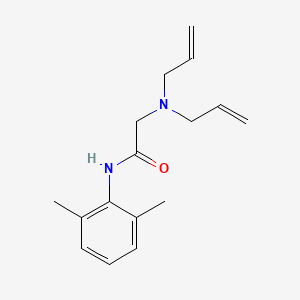

![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
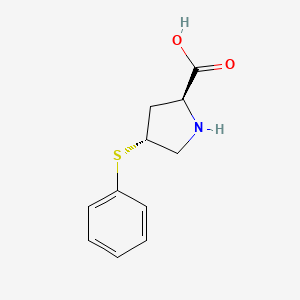
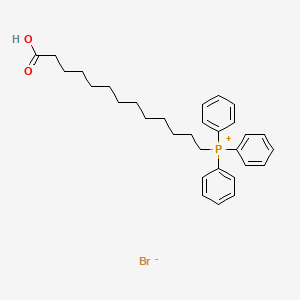
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
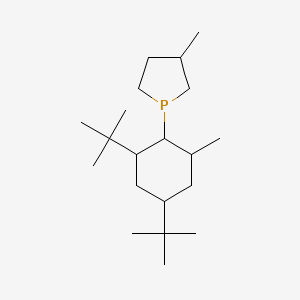
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)


